3-(ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Overview
Description
3-(Ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. This compound is characterized by the presence of a triazole ring fused to a benzimidazole ring, with an ethylsulfanyl group at the 3-position and a phenyl group at the 9-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-mercaptobenzimidazole with ethyl iodide to introduce the ethylsulfanyl group, followed by the formation of the triazole ring through cyclization with hydrazine and subsequent reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the cyclization process .
Chemical Reactions Analysis
3-(Ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(Ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit kinases such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways that regulate cell growth and survival. By binding to these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-(Ethylsulfanyl)-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole can be compared with other similar compounds, such as:
3-(Ethylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a similar triazole ring but differs in the presence of a pyridine ring and a trifluoromethyl group, which can alter its chemical properties and biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a thiadiazine ring fused to a triazole ring, offering different pharmacological properties and applications.
Properties
IUPAC Name |
1-ethylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-2-21-16-18-17-15-19(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(15)16/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYQZCKOYLZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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